![molecular formula C27H21N3 B14899346 9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole](/img/structure/B14899346.png)
9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole
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Overview
Description
9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole is a complex heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the oxidation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[2,1-b][1,3,4]thiadiazole: Studied for its antitubercular activity.
Imidazo[1,2-a]pyridine: Used in the development of new drugs due to its unique chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H21N3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
13,14-bis(4-methylphenyl)-11,14,16-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,15-heptaene |
InChI |
InChI=1S/C27H21N3/c1-18-7-11-21(12-8-18)25-17-29-24-16-13-20-5-3-4-6-23(20)26(24)28-27(29)30(25)22-14-9-19(2)10-15-22/h3-17H,1-2H3 |
InChI Key |
SXPTZBOETZMASN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(C5=CC=CC=C5C=C4)N=C3N2C6=CC=C(C=C6)C |
Origin of Product |
United States |
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